Chinensiolide E

Description

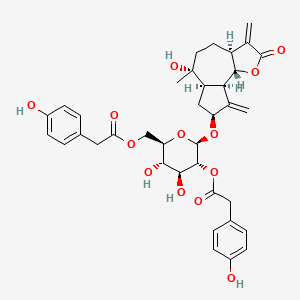

Chinensiolide E (C₁₅H₁₈O₄) is a guaiane-type α-methyl-γ-lactone isolated from Ixeris chinensis Nakai, a plant traditionally used in Chinese medicine . It belongs to a family of sesquiterpene lactones (Chinensiolides A–L) characterized by a bicyclic guaiane skeleton fused with a γ-lactone moiety .

Properties

Molecular Formula |

C37H42O13 |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3aS,6R,6aR,8S,9aR,9bS)-6-hydroxy-6-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl]oxy]-3,4-dihydroxy-5-[2-(4-hydroxyphenyl)acetyl]oxyoxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C37H42O13/c1-18-24-12-13-37(3,45)25-16-26(19(2)30(25)33(24)50-35(18)44)47-36-34(49-29(41)15-21-6-10-23(39)11-7-21)32(43)31(42)27(48-36)17-46-28(40)14-20-4-8-22(38)9-5-20/h4-11,24-27,30-34,36,38-39,42-43,45H,1-2,12-17H2,3H3/t24-,25+,26-,27+,30-,31+,32-,33-,34+,36+,37+/m0/s1 |

InChI Key |

GDSPNUSHQQYFSK-MCOQXLJUSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O |

Canonical SMILES |

CC1(CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)COC(=O)CC5=CC=C(C=C5)O)O)O)OC(=O)CC6=CC=C(C=C6)O)OC(=O)C2=C)O |

Synonyms |

chinensiolide E |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Features

All Chinensiolides share a guaiane backbone with an α-methyl-γ-lactone group. Differences arise in stereochemistry, hydroxylation patterns, and substituent positions:

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Natural Source | Yield (Fresh Weight) |

|---|---|---|---|---|

| Chinensiolide A | C₁₅H₁₈O₄ | 110.5–112 | Ixeris chinensis | 0.0002% |

| Chinensiolide B | C₁₅H₁₈O₄ | 195–199.5 | Ixeris chinensis | 0.0007% |

| Chinensiolide C | C₁₅H₁₈O₄ | 185.5–186.5 | Ixeris chinensis | 0.0010% |

| Chinensiolide E | C₁₅H₁₈O₄ | Not reported | Ixeris chinensis | Not reported |

Data sourced from isolation studies .

This compound’s lower isolation yield and uncharacterized melting point highlight gaps in current research compared to its analogues .

Antitumor Activity

- Chinensiolide A : Exhibits potent activity against lung (A549, IC₅₀ = 17.79 μM), liver (Ble-7402, IC₅₀ = 25.75 μM), and colorectal (LoVo, IC₅₀ = 13.6 μM) cancer cells .

- This compound: No direct antitumor data available; its bioactivity remains speculative .

The α-methyl-γ-lactone moiety is critical for cytotoxicity, as it reacts with cellular nucleophiles (e.g., thiols in proteins), disrupting cancer cell proliferation .

Chinensiolide B as a Benchmark

Q & A

Q. What established protocols ensure reproducible isolation of Chinensiolide E from natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions. Include purity verification via NMR and HPLC, and cross-reference with published protocols for consistency .

- Data Table 1: Comparison of Isolation Techniques

| Technique | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | ≥95 | 0.8 |

| Preparative HPLC | MeCN:H₂O (70:30) | ≥98 | 0.5 |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

- Methodological Answer: Employ dose-response experiments (e.g., IC₅₀ calculations) in cell-based models (e.g., cancer cell lines). Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). Use triplicate measurements and statistical tests (e.g., Student’s t-test) to confirm significance .

Advanced Research Questions

Q. How should mechanistic studies on this compound’s bioactivity control for off-target effects?

- Methodological Answer: Combine genetic knockdown models (siRNA/CRISPR) with pharmacological inhibitors to isolate target pathways. Use orthogonal assays (e.g., Western blotting for protein expression, fluorescence-based enzymatic assays) to cross-validate findings. Include dose-response curves to rule out non-specific cytotoxicity .

Q. What statistical methods address non-linear dose-response relationships in this compound studies?

Q. How can conflicting cytotoxicity data for this compound across cell lines be resolved?

Q. What strategies optimize in silico modeling of this compound’s molecular interactions?

Q. How can researchers design collaborative studies on this compound with clear task distribution?

- Methodological Answer: Define milestones (e.g., synthesis, bioassay, data analysis) and assign roles using project management tools (e.g., Gantt charts). Regularize data-sharing protocols (e.g., FAIR principles) and use version-controlled repositories (e.g., GitHub) .

Data Contradiction and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound research?

Q. How should researchers address batch-to-batch variability in this compound samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.